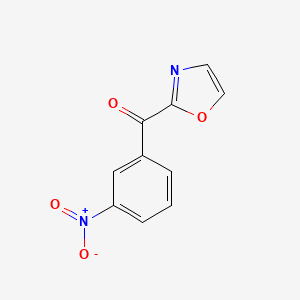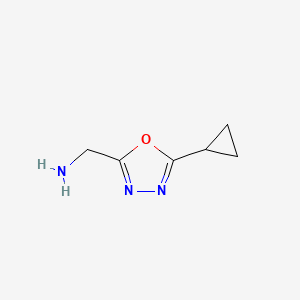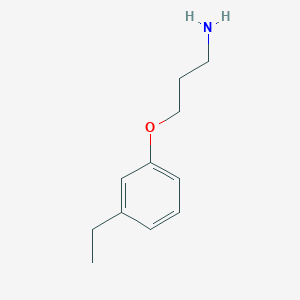![molecular formula C13H13NO4 B3072979 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1017152-60-1](/img/structure/B3072979.png)
2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Vue d'ensemble
Description
2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, also known as MOAA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MOAA is a promising drug candidate with potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Mécanisme D'action
2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to reduce oxidative stress and protect against gastric ulcers. 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a promising drug candidate with potential therapeutic applications. However, there are some limitations to its use in lab experiments. 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can be difficult to solubilize, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid. One area of interest is the development of novel formulations of 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid that can improve its solubility and bioavailability. Another area of interest is the investigation of 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid's potential to treat cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, further studies are needed to understand the long-term safety and efficacy of 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid in humans.
Applications De Recherche Scientifique
2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has also been found to reduce pain and swelling in animal models of inflammation. Furthermore, 2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has been investigated for its potential to treat cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-10(7-12(15)16)14-13(18-8)9-5-3-4-6-11(9)17-2/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRFKVQZFBITEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)
![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)
![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)





